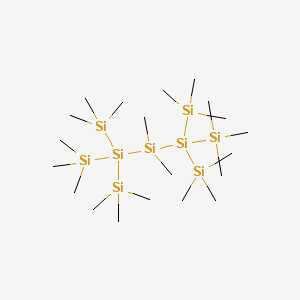
Pentasilane, 1,1,1,3,3,5,5,5-octamethyl-2,2,4,4-tetrakis(trimethylsilyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentasilane, 1,1,1,3,3,5,5,5-octamethyl-2,2,4,4-tetrakis(trimethylsilyl)-, is a silicon-based compound with a unique structure characterized by multiple silicon atoms and extensive methyl and trimethylsilyl substitutions. This compound is part of the broader class of silanes, which are silicon analogs of alkanes. Silanes are known for their applications in various fields, including materials science and electronics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pentasilane, 1,1,1,3,3,5,5,5-octamethyl-2,2,4,4-tetrakis(trimethylsilyl)-, typically involves the reaction of chlorosilanes with lithium or sodium in the presence of a catalyst. One common method is the reaction of 1,5-dilithiodecaphenyl-n-pentasilane with chloro-diorganophosphanes . This reaction is carried out under controlled conditions to ensure the formation of the desired pentasilane structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Pentasilane, 1,1,1,3,3,5,5,5-octamethyl-2,2,4,4-tetrakis(trimethylsilyl)-, undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or ozone.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions often involve the replacement of one or more methyl or trimethylsilyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone, and other oxidizing agents under controlled temperature and pressure.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Various halogenated compounds and catalysts to facilitate the substitution process.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols or siloxanes, while substitution reactions can produce a wide range of functionalized silanes.
Aplicaciones Científicas De Investigación
Pentasilane, 1,1,1,3,3,5,5,5-octamethyl-2,2,4,4-tetrakis(trimethylsilyl)-, has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other silicon-based compounds and materials.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential in developing new therapeutic agents.
Mecanismo De Acción
The mechanism of action of Pentasilane, 1,1,1,3,3,5,5,5-octamethyl-2,2,4,4-tetrakis(trimethylsilyl)-, involves its interaction with various molecular targets and pathways. The extensive methyl and trimethylsilyl substitutions influence its reactivity and stability. The compound can interact with other molecules through silicon-silicon and silicon-carbon bonds, facilitating various chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
Hexadecaphenyl-n-heptasilane: Another silicon-based compound with a similar backbone structure but different substituents.
1,5-bis(diphenylphosphanyl)decaphenyl-n-pentasilane: Contains phosphorus substituents, offering different reactivity and applications.
Uniqueness
Pentasilane, 1,1,1,3,3,5,5,5-octamethyl-2,2,4,4-tetrakis(trimethylsilyl)-, is unique due to its extensive methyl and trimethylsilyl substitutions, which provide it with distinct chemical and physical properties. These substitutions enhance its stability and reactivity, making it suitable for various applications in research and industry.
Propiedades
Número CAS |
78365-61-4 |
|---|---|
Fórmula molecular |
C20H60Si9 |
Peso molecular |
553.5 g/mol |
Nombre IUPAC |
dimethyl-bis[tris(trimethylsilyl)silyl]silane |
InChI |
InChI=1S/C20H60Si9/c1-21(2,3)28(22(4,5)6,23(7,8)9)27(19,20)29(24(10,11)12,25(13,14)15)26(16,17)18/h1-20H3 |
Clave InChI |
OGHRQDIIVHKBET-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)[Si]([Si](C)(C)C)([Si](C)(C)C)[Si](C)(C)[Si]([Si](C)(C)C)([Si](C)(C)C)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(Hydrazinecarbonyl)phenyl]-4-nitrobenzamide](/img/structure/B14449673.png)
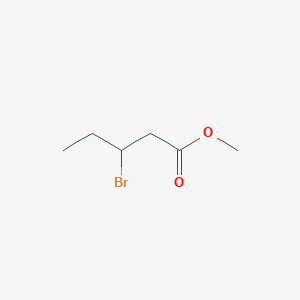
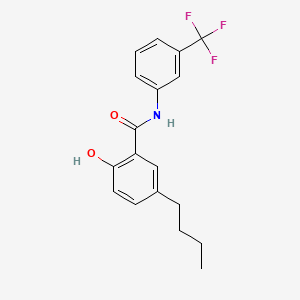
![3-chloro-5-[4-(2-hydroxyethyl)piperazin-1-yl]-5,6-dihydrobenzo[b][1]benzothiepin-9-ol;dihydrochloride](/img/structure/B14449690.png)
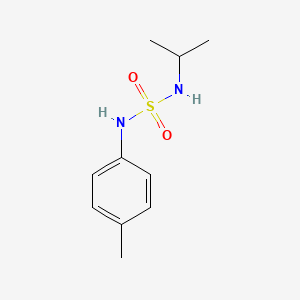
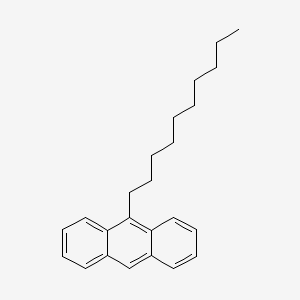

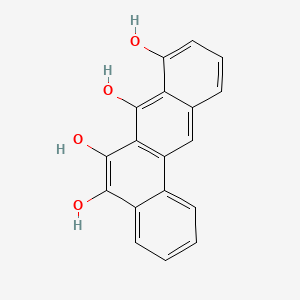
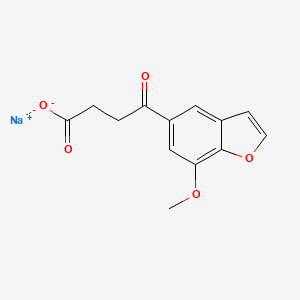
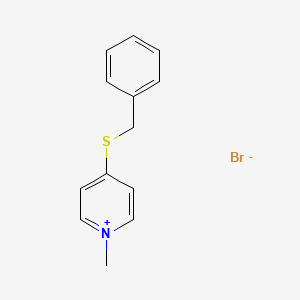


![(2R)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]sulfanyl-diphenylstannyl]sulfanylpropanoic acid](/img/structure/B14449742.png)

